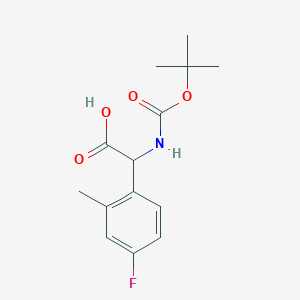

2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid

Description

2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid is a Boc-protected amino acid derivative featuring a 4-fluoro-2-methylphenyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical synthesis. The 4-fluoro and 2-methyl groups on the phenyl ring influence electronic and steric properties, modulating reactivity and interactions in biological systems.

Properties

Molecular Formula |

C14H18FNO4 |

|---|---|

Molecular Weight |

283.29 g/mol |

IUPAC Name |

2-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C14H18FNO4/c1-8-7-9(15)5-6-10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |

InChI Key |

KDLGKMWSSLBIOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid, also known by its IUPAC name as (S)-2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid, is a compound with significant potential in medicinal chemistry. Its structural features, including the tert-butoxycarbonyl (Boc) protecting group and the fluorinated aromatic moiety, contribute to its biological activity, making it a subject of interest in various pharmacological studies.

Structure and Composition

- Molecular Formula : C13H16FNO4

- Molecular Weight : 283.29 g/mol

- CAS Number : 2734497

Physical Properties

| Property | Value |

|---|---|

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 244.6 ± 9.0 °C |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which can lead to various pharmacological effects. The Boc group serves as a protective entity during synthesis and may influence the compound's stability and bioavailability.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on enzymes such as matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis.

- Cell Proliferation : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, indicating its role as an anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against MRSA and Mycobacterium species .

Anticancer Activity

In vitro studies have highlighted the compound's effectiveness against triple-negative breast cancer (TNBC) cell lines. For example:

- IC50 Values : The compound exhibited IC50 values of approximately 0.126 μM against MDA-MB-231 cells, showcasing strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Selectivity Index : The selectivity index for this compound was significantly higher than that of 5-FU, indicating a better therapeutic window for targeting cancer cells while sparing normal cells .

Pharmacokinetics

Pharmacokinetic studies performed on animal models (e.g., Sprague-Dawley rats) revealed moderate systemic exposure with a peak plasma concentration (Cmax) of 592 ± 62 mg/mL. The elimination half-life was noted to be prolonged, suggesting sustained activity in vivo .

Case Study 1: Inhibition of TNBC Metastasis

A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited lung metastasis over a period of 30 days, outperforming known inhibitors like TAE226 .

Case Study 2: Activity Against Drug-resistant Strains

Another investigation focused on the efficacy of related compounds against multidrug-resistant strains, revealing promising results with MIC values indicating strong bactericidal activity .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by comprehensive data tables and case studies.

Basic Information

- Molecular Formula : C15H21FN2O4

- Molecular Weight : 312.34 g/mol

- CAS Number : 2177267-04-6

Structure

The compound features a tert-butoxycarbonyl group, which is commonly used in peptide synthesis to protect amino groups. The presence of a fluorinated aromatic ring enhances its biological activity and lipophilicity.

Medicinal Chemistry

2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid has been studied for its potential as a pharmaceutical intermediate. The fluorinated moiety can enhance the pharmacokinetic properties of drug candidates, making them more effective in targeting specific biological pathways.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that fluorinated derivatives can effectively target the epidermal growth factor receptor (EGFR), which is crucial in many cancer types.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of peptide-based drugs. The tert-butoxycarbonyl protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides.

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Application |

|---|---|---|---|

| tert-Butoxycarbonyl | High | Acidic conditions | Peptide synthesis |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Moderate | Basic conditions | Peptide synthesis |

| Boc (Boc-amino) | Moderate | Acidic conditions | Peptide synthesis |

Biological Research

The compound's structure allows it to be used in biological assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it useful for probing enzyme mechanisms.

Case Study: Enzyme Inhibition Studies

In enzyme assays, derivatives of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid have been utilized to evaluate their inhibitory effects on various enzymes, such as proteases and kinases. These studies help elucidate the role of specific amino acid residues in enzyme activity.

Material Science

Fluorinated compounds are known for their unique properties, including increased thermal stability and chemical resistance. This compound can be explored for applications in advanced materials, such as coatings or polymers that require enhanced durability.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Impact of Substituents :

Modifications to the Acetic Acid Moiety

Functional Implications :

- Difluoro substitution : Lowers pKa (e.g., predicted pKa 3.94 for ), enhancing reactivity in coupling reactions .

- Cyclohexyl groups : Modify three-dimensional structure, influencing binding to chiral targets .

Physicochemical Properties

*Estimates based on analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid generally follows a multi-step approach involving:

- Protection of the amino group with the tert-butoxycarbonyl (Boc) group.

- Introduction of the 4-fluoro-2-methylphenyl substituent onto the glycine backbone.

- Formation of the acetic acid moiety through carboxylation or hydrolysis steps.

This approach ensures the preservation of stereochemical integrity and functional group compatibility for further synthetic applications.

Stepwise Preparation Details

Industrial and Flow Chemistry Approaches

Recent advancements in industrial synthesis emphasize continuous flow microreactor systems for the Boc protection step and subsequent functionalization, which provide:

- Enhanced mixing and heat transfer.

- Improved reaction control and reproducibility.

- Scalability for large-scale production.

These flow methods reduce reaction times and waste, offering sustainable alternatives to traditional batch synthesis.

Analytical and Purification Techniques

Purification

- Liquid-liquid extraction is used to separate the product from impurities after hydrolysis.

- Preparative High-Performance Liquid Chromatography (HPLC) is employed for final purification to achieve high enantiomeric purity and remove by-products.

Characterization

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of Boc and aromatic substitution | ¹H NMR and ¹³C NMR confirm the Boc group and fluorinated aromatic signals |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | Confirms molecular ion peak at 269.27 g/mol |

| X-ray Crystallography | Determination of stereochemistry and crystal structure | Confirms (S)-configuration and molecular conformation |

| Chiral HPLC | Enantiomeric purity assessment | Ensures retention of (S)-enantiomer during synthesis |

Research Findings and Optimization Notes

Reaction Yields and Conditions

- Boc protection typically achieves yields above 90% under mild conditions.

- Introduction of the 4-fluoro-2-methylphenyl group requires careful selection of base and solvent to prevent racemization.

- Hydrolysis/carboxylation steps proceed efficiently in THF/water with LiOH, maintaining stereochemical integrity.

Impurities and Their Management

| Impurity Type | Source | Removal Strategy |

|---|---|---|

| Unreacted starting materials | Incomplete reaction | Liquid-liquid extraction and extended reaction times |

| Partially deprotected amines | Incomplete Boc protection | Optimization of Boc-Cl stoichiometry and reaction time |

| Enantiomeric impurities | Racemization during synthesis | Use of chiral catalysts and chiral HPLC purification |

Summary Table: Key Preparation Parameters

| Parameter | Typical Value | Comments |

|---|---|---|

| Boc Protection Reagent | Boc-Cl, 1.1 eq | Triethylamine as base |

| Boc Protection Solvent | DCM | Inert atmosphere recommended |

| Aryl Substitution Reagent | 4-fluoro-2-methylphenyl bromide/iodide | Nucleophilic substitution or cross-coupling |

| Base for Aryl Substitution | NaH or K₂CO₃ | Dry, aprotic solvent required |

| Hydrolysis Agent | LiOH, NaOH | THF/water mixture |

| Reaction Temperature | 0°C to RT | Controlled to prevent racemization |

| Purification | Preparative HPLC | Ensures high purity and enantiomeric excess |

Q & A

Q. What are the standard synthetic routes for preparing 2-((tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves the use of tert-butoxycarbonyl (Boc) protection on the amino group, followed by condensation with a substituted phenylacetic acid derivative. For example, LiOH in a THF/water mixture can facilitate hydrolysis or coupling steps, as seen in similar Boc-protected amino acid syntheses . Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) and acidification to isolate the product .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Analytical techniques include:

- HPLC : Reverse-phase chromatography to assess purity.

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at the 4-position, methyl at the 2-position on the phenyl ring) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] peak).

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing fluorinated cephalosporin antibiotics, where the Boc group protects the amino functionality during coupling reactions. The 4-fluoro-2-methylphenyl moiety may enhance target binding or metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Solvent Selection : THF/water mixtures improve solubility of intermediates .

- Catalyst Screening : DMAP or DCC can enhance coupling efficiency in Boc-mediated reactions .

- Temperature Control : Maintaining 0–5°C during acid-sensitive steps prevents Boc-group cleavage .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in F NMR)?

- Dynamic Effects : Fluorine’s electronegativity may cause splitting due to conformational exchange. Variable-temperature NMR can clarify this .

- Crystallography : Single-crystal X-ray diffraction (as used in related Boc-protected phenylacetic acids) provides definitive structural confirmation .

Q. How does the electronic nature of the 4-fluoro-2-methylphenyl group influence biological activity?

- Electron-Withdrawing Effects : Fluorine increases electrophilicity, potentially enhancing interactions with enzymatic active sites.

- Steric Considerations : The 2-methyl group may restrict rotational freedom, improving binding specificity. Computational modeling (e.g., DFT) can quantify these effects .

Q. What are the stability challenges under acidic or basic conditions?

- Acidic Conditions : The Boc group is labile below pH 3, requiring neutral buffers during biological assays .

- Basic Conditions : Prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester or amide linkages. Stability studies via TLC or HPLC are recommended .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

Q. Table 2: Common Contaminants and Solutions

| Contaminant | Detection Method | Mitigation Strategy |

|---|---|---|

| Unreacted Boc precursor | H NMR (δ 1.4 ppm) | Extended extraction with brine |

| Hydrolysis byproducts | HPLC retention time shift | Adjust reaction pH to 6–7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.